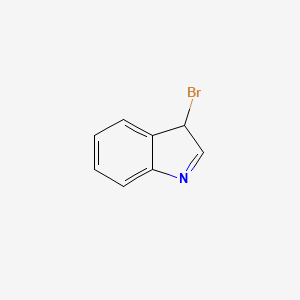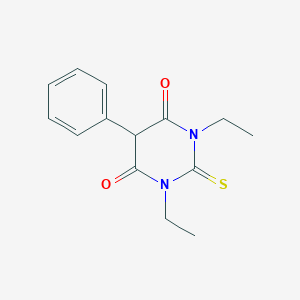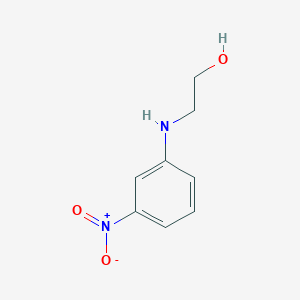
2-(3-Nitroanilino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitroanilino)ethanol is an organic compound with the molecular formula C8H10N2O3 It consists of an ethanol group attached to a 3-nitroaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitroanilino)ethanol typically involves the nitration of aniline followed by the reaction with ethylene oxide. The nitration process introduces a nitro group to the aniline, and the subsequent reaction with ethylene oxide forms the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Nitroanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroaniline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-(3-Aminoanilino)ethanol.
Substitution: The ethanol group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products
Oxidation: Nitroaniline derivatives.
Reduction: 2-(3-Aminoanilino)ethanol.
Substitution: Various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Nitroanilino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Nitroanilino)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. Additionally, the ethanol group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Nitroanilino)ethanol: Similar structure but with the nitro group at the 2-position.
2-(4-Nitroanilino)ethanol: Similar structure but with the nitro group at the 4-position.
2-(4-Amino-2-nitroanilino)ethanol: Contains both amino and nitro groups.
Uniqueness
2-(3-Nitroanilino)ethanol is unique due to the specific positioning of the nitro group at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interactions with other molecules and its overall properties.
Eigenschaften
CAS-Nummer |
55131-09-4 |
|---|---|
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
2-(3-nitroanilino)ethanol |
InChI |
InChI=1S/C8H10N2O3/c11-5-4-9-7-2-1-3-8(6-7)10(12)13/h1-3,6,9,11H,4-5H2 |
InChI-Schlüssel |
HEHDBOAKGSCPGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



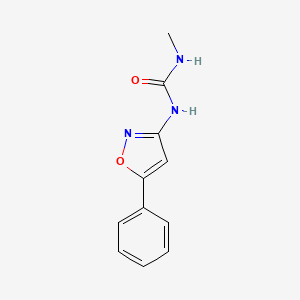
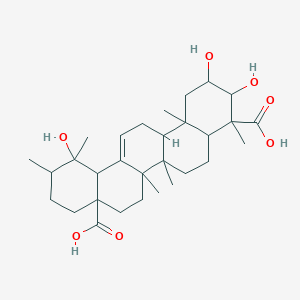
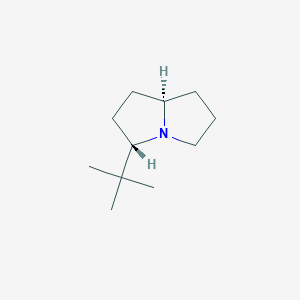

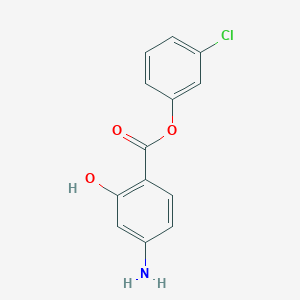
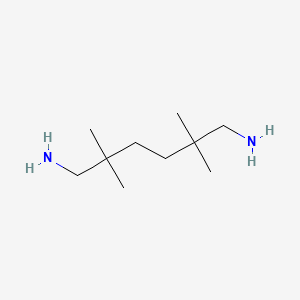

![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)
![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)
